molecular formula C12H11Cl2NO2 B6215411 methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride CAS No. 2728145-05-7

methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride

Cat. No.: B6215411
CAS No.: 2728145-05-7
M. Wt: 272.1
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Description

Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and a carboxylate ester group at the 8th position of the quinoline ring, along with a hydrochloride salt form.

Properties

CAS No.

2728145-05-7

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and carboxylate groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

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